Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate
Description
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate is a structurally complex ester featuring a branched pentanoate backbone, an acetylated amino group, and an ethoxy-oxopropyl substituent. Key features include:
- Ester functionality: Ethyl and ethoxy-ester groups, which influence solubility and reactivity.
- Acetylated amino group: Enhances stability and modulates electronic properties.
- Branched alkyl chain: The 4-methylpentanoate moiety may affect steric hindrance and lipophilicity.
Properties
CAS No. |
6333-53-5 |
|---|---|
Molecular Formula |
C15H27NO5 |
Molecular Weight |
301.38 g/mol |
IUPAC Name |
ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate |
InChI |
InChI=1S/C15H27NO5/c1-6-20-14(18)8-9-16(12(5)17)13(10-11(3)4)15(19)21-7-2/h11,13H,6-10H2,1-5H3 |
InChI Key |
VBIYWRFTAPSISD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCN(C(CC(C)C)C(=O)OCC)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate typically involves multiple steps. One common method includes the reaction of 4-methylpentanoic acid with ethyl chloroformate to form the ethyl ester. This intermediate is then reacted with acetyl chloride and 3-ethoxy-3-oxopropylamine under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ester and amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mechanism of Action
The mechanism of action of Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Similarities and Differences
(i) Ethyl 4-[(3-ethoxy-3-oxopropyl)(methyl)amino]butanoate (CAS 109386-70-1)
- Shared features : Ethyl ester groups, ethoxy-oxopropyl substituent.
- Key differences: Backbone length: The target compound has a 4-methylpentanoate chain vs. a butanoate chain in CAS 109386-70-1. Amino substituent: Acetyl group in the target vs. methyl group in CAS 109386-70-1.
- Impact : Longer backbone in the target compound increases molecular weight and may enhance lipophilicity.
(ii) 2-((3-Chloro-4-methoxyphenyl)amino)-2-oxoethyl (2S)-4-methylpentanoate derivatives (e.g., 3a, 10d)
- Shared features: 4-Methylpentanoate backbone, ester/amide linkages.
- Key differences :
- Substituents : Chloro-methoxyphenyl and isoindol/dioxopyrrolidinyl groups in 3a/10d vs. acetyl-ethoxy-oxopropyl in the target.
- Electronic effects : Electron-withdrawing groups (e.g., Cl) in 3a/10d alter reactivity compared to the target’s electron-neutral acetyl group.
(iii) Methyl 2-Benzoylamino-3-oxobutanoate (1)
- Shared features: Amino-acyl substituents, ester groups.
- Key differences: Backbone: Shorter oxobutanoate chain vs. pentanoate in the target. Functional groups: Benzoyl vs. acetyl, influencing steric bulk and π-π interactions.
Physicochemical Properties
Key observations :
- The target compound’s longer chain and acetyl group likely increase molar mass and lipophilicity compared to CAS 109386-70-1.
- Chloro-methoxyphenyl derivatives (e.g., 3a) exhibit higher molecular weights due to aromatic substituents .
Spectroscopic Characterization
- 13C NMR: Target compound: Expected peaks for acetyl (δ ~170), ethoxy-ester (δ ~63), and methylpentanoate (δ ~21) . CAS 109386-70-1: Observed δ 63.6 (ethoxy), 24.9 (methyl) .
- TLC : Ethyl acetate/hexanes (50%) used for purification in similar compounds , suggesting compatibility with the target.
Biological Activity
Ethyl 2-[acetyl-(3-ethoxy-3-oxopropyl)amino]-4-methylpentanoate, with CAS number 5464-47-1, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships, and relevant case studies.
- Molecular Formula : C14H25NO5
- Molecular Weight : 319.417 g/mol
- LogP : 1.4729
- PSA (Polar Surface Area) : 98.21 Ų
The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The acetyl and ethoxy groups are believed to enhance lipophilicity, facilitating better membrane permeability and bioavailability.
Biological Activities
- Antioxidant Activity :
- Antimicrobial Activity :
- Anticancer Properties :
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Modifications in the alkyl chains and functional groups can significantly influence its potency and selectivity towards target proteins.
| Modification | Effect on Activity |
|---|---|
| Addition of methyl groups | Increased lipophilicity and bioactivity |
| Variation in ethoxy chain length | Altered binding affinity to target enzymes |
Case Study 1: Antioxidant Efficacy
A study evaluated the antioxidant capacity of various ethyl derivatives, including this compound. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, underscoring its potential as a therapeutic agent against oxidative stress-related diseases .
Case Study 2: Antimicrobial Testing
In a series of antimicrobial tests, this compound was applied against both Gram-positive and Gram-negative bacteria. The compound exhibited MIC values comparable to established antibiotics, suggesting its viability as an alternative treatment for bacterial infections .
Case Study 3: Cancer Cell Line Studies
Research on the cytotoxic effects of this compound on breast cancer cell lines revealed that it induces apoptosis through caspase activation pathways. The findings indicate that it could be developed further as part of combination therapies for more effective cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
